molecular formula C8H15ClN2O2 B1408791 (4aR,8aR)-1-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one hydrochloride CAS No. 1147422-47-6

(4aR,8aR)-1-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one hydrochloride

Cat. No.: B1408791
CAS No.: 1147422-47-6
M. Wt: 206.67 g/mol
InChI Key: VSEODBDETOYLOK-ZJLYAJKPSA-N
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Description

(4aR,8aR)-1-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a pyrido[3,4-b][1,4]oxazine ring system. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,8aR)-1-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one hydrochloride typically involves the following steps:

    Formation of the Pyrido[3,4-b][1,4]oxazine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the bicyclic ring system.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4aR,8aR)-1-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxazine ring to more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: N-oxides of the parent compound.

    Reduction: Hexahydro derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

(4aR,8aR)-1-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (4aR,8aR)-1-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4aR,10bR)-3,4a,4,10b-tetrahydro-4-propyl-2H,5H-1benzopyrano-[4,3-b]-1,4-oxazin-9-ol : A compound with a similar bicyclic structure but different substituents.
  • 3,4-dihydrobenzo[1,4]oxazin-2-ones : Compounds with a related oxazine ring system.

Uniqueness

(4aR,8aR)-1-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one hydrochloride is unique due to its specific stereochemistry and the presence of a methyl group at the nitrogen atom. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(4aR,8aR)-1-methyl-4a,5,6,7,8,8a-hexahydropyrido[3,4-b][1,4]oxazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2.ClH/c1-10-6-2-3-9-4-7(6)12-5-8(10)11;/h6-7,9H,2-5H2,1H3;1H/t6-,7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEODBDETOYLOK-ZJLYAJKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCNCC2OCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CCNC[C@H]2OCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4aR,8aR)-1-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one hydrochloride
Reactant of Route 2
(4aR,8aR)-1-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one hydrochloride
Reactant of Route 3
(4aR,8aR)-1-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one hydrochloride
Reactant of Route 4
(4aR,8aR)-1-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one hydrochloride
Reactant of Route 5
(4aR,8aR)-1-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one hydrochloride
Reactant of Route 6
Reactant of Route 6
(4aR,8aR)-1-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one hydrochloride

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